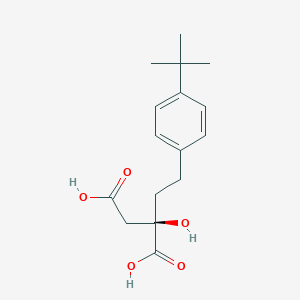

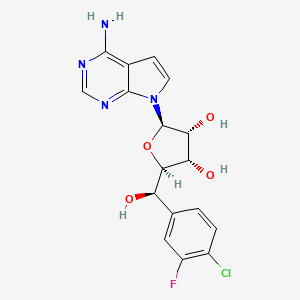

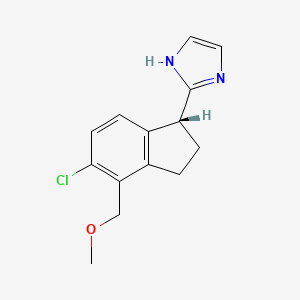

![molecular formula C13H9D3N4 B610090 2-氨基-1-甲基-6-苯基咪唑[4,5-b]吡啶-3,5(1H,4H)-二酮-D3 CAS No. 210049-13-1](/img/structure/B610090.png)

2-氨基-1-甲基-6-苯基咪唑[4,5-b]吡啶-3,5(1H,4H)-二酮-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Melting Point: 332-335°C

PhIP-D3 is a deuterated internal standard for PhIP.

科学研究应用

炎症和糖尿病研究

2-氨基-1-甲基-6-苯基咪唑[4,5-b]吡啶-3,5(1H,4H)-二酮-D3 已被用于与炎症和糖尿病相关的研究 {svg_1}. 研究发现,它能诱导 JAK/STAT 和 MAPK 信号通路中基因表达的改变,而这些通路与炎症和糖尿病有关 {svg_2}.

癌症研究

This compound 也用于癌症研究 {svg_3}. 研究发现,它会影响许多对癌细胞正常运作至关重要的细胞通路 {svg_4}. 观察发现,暴露于 this compound 中会导致由 STAT3 转录因子控制的基因发生显著变化 {svg_5}.

肥胖症研究

This compound 已被用于肥胖症研究 {svg_6}. 研究发现,this compound 可能保留在人体脂肪组织中 {svg_7}. 这导致了进一步研究膳食致癌物(如 this compound)与肥胖症之间的关系 {svg_8}.

生物学研究中的超极化

This compound 已被用于超极化研究 {svg_9}. 顺氢诱导极化 (PHIP) 是一种高效且经济的超极化方法,this compound 已被用于此领域 {svg_10}.

咪唑并[4,5-b]吡啶的合成

This compound 已被用于咪唑并[4,5-b]吡啶的合成 {svg_11} {svg_12}. 使用 this compound,开发了一种新的环保、便捷且简便的 2-取代-1H-咪唑并[4,5-b]吡啶合成方法 {svg_13}.

抗增殖活性研究

This compound 已被用于与抗增殖活性相关的研究 {svg_14}. 研究发现,this compound 的某些化合物对结肠癌表现出选择性且强大的亚微摩尔抑制浓度活性 {svg_15}.

抗菌活性研究

This compound 已被用于抗菌活性研究 {svg_16}. 研究发现,this compound 的某些化合物对大肠杆菌表现出中等活性。 大肠杆菌 {svg_17}.

抗病毒活性研究

This compound 已被用于抗病毒活性研究 {svg_18}. This compound 的某些衍生物对呼吸道合胞病毒 (RSV) 表现出选择性但中等活性 {svg_19}.

作用机制

Target of Action

The primary targets of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine are the Estrogen receptor alpha and the Nuclear receptor coactivator 2 . These receptors play a crucial role in various biological processes, including cell growth and differentiation.

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to induce changes in the JAK/STAT and MAPK pathways, which are related to inflammation, diabetes, and cancer .

Result of Action

The molecular and cellular effects of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine’s action are complex and multifaceted. It has been found to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine. For instance, the formation of this compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .

属性

IUPAC Name |

6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVKZNNCIHJZLS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670097 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-13-1 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

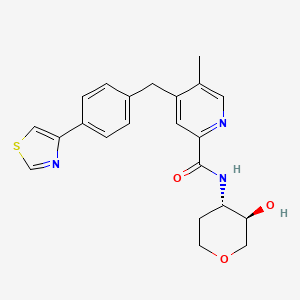

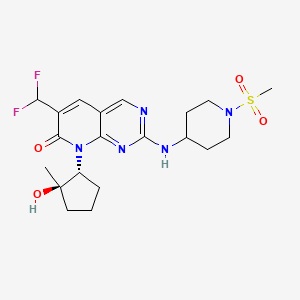

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

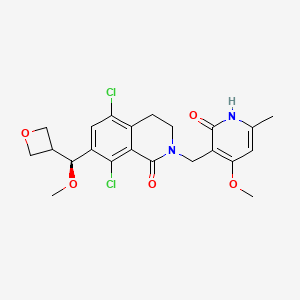

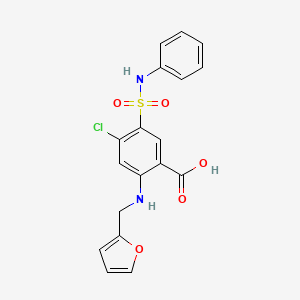

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)

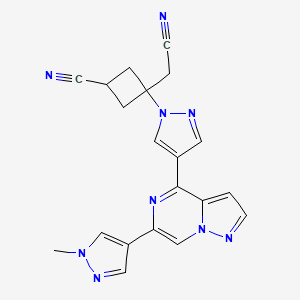

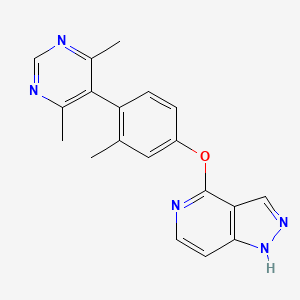

![4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B610030.png)